molecular formula C12H16N2O5S2 B7588389 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid

5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid

Cat. No. B7588389
M. Wt: 332.4 g/mol
InChI Key: GPUGSUUELDXIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid, also known as ADTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADTC belongs to the class of sulfonyl-containing heterocyclic compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism by which 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid exerts its biological activity is not fully understood. However, it is believed that 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. For example, 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has also been shown to inhibit the activity of AKT, a signaling pathway that is frequently activated in cancer cells.
Biochemical and Physiological Effects:
5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activities, 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has been shown to possess antioxidant activity, which may contribute to its therapeutic effects. 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has also been shown to modulate the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and dyslipidemia.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid is its relatively simple synthesis method, which makes it readily available for scientific research. 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid is also relatively stable under standard laboratory conditions, which makes it suitable for long-term storage. However, one of the limitations of 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of breast cancer and other types of cancer. Additionally, further studies are needed to elucidate the exact mechanism by which 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid exerts its biological activity, which may lead to the development of more potent and selective analogs.

Synthesis Methods

The synthesis of 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid involves the reaction of 2-thiophenecarboxylic acid with 4-(2-aminoacetyl)-1,4-diazepane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid as a white solid. The purity of 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. Several studies have shown that 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has also been shown to possess anti-cancer activity, particularly against breast cancer cells. In addition, 5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid has been investigated for its potential as an anti-diabetic agent, as it has been shown to improve glucose tolerance in animal models of diabetes.

properties

IUPAC Name

5-[(4-acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S2/c1-9(15)13-5-2-6-14(8-7-13)21(18,19)11-4-3-10(20-11)12(16)17/h3-4H,2,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUGSUUELDXIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid

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